Cas no 303152-33-2 (1,1-BIS(4-CHLOROPHENYL)-2-[(3,4-DICHLOROPHENYL)SULFINYL]-1-ETHANOL)
1,1-BIS(4-CHLOROPHENYL)-2-[(3,4-DICHLOROPHENYL)SULFINYL]-1-ETHANOL Chemical and Physical Properties
Names and Identifiers
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- 1,1-BIS(4-CHLOROPHENYL)-2-[(3,4-DICHLOROPHENYL)SULFINYL]-1-ETHANOL
- 1,1-bis(4-chlorophenyl)-2-(3,4-dichlorobenzenesulfinyl)ethan-1-ol
- Benzenemethanol, 4-chloro-α-(4-chlorophenyl)-α-[[(3,4-dichlorophenyl)sulfinyl]methyl]-
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- Inchi: 1S/C20H14Cl4O2S/c21-15-5-1-13(2-6-15)20(25,14-3-7-16(22)8-4-14)12-27(26)17-9-10-18(23)19(24)11-17/h1-11,25H,12H2
- InChI Key: WJCFXHKWAMAZPX-UHFFFAOYSA-N
- SMILES: C(O)(CS(=O)C1C=CC(Cl)=C(Cl)C=1)(C1=CC=C(Cl)C=C1)C1=CC=C(Cl)C=C1
1,1-BIS(4-CHLOROPHENYL)-2-[(3,4-DICHLOROPHENYL)SULFINYL]-1-ETHANOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 11H-354S-1MG |
1,1-bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol |
303152-33-2 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 11H-354S-5MG |
1,1-bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol |
303152-33-2 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 11H-354S-10MG |
1,1-bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol |
303152-33-2 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 11H-354S-50MG |
1,1-bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol |
303152-33-2 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 11H-354S-100MG |
1,1-bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol |
303152-33-2 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00897112-1g |
1,1-Bis(4-chlorophenyl)-2-(3,4-dichlorobenzenesulfinyl)ethan-1-ol |
303152-33-2 | 90% | 1g |
¥2394.0 | 2023-03-30 | |
| Ambeed | A884726-1g |
1,1-Bis(4-chlorophenyl)-2-(3,4-dichlorobenzenesulfinyl)ethan-1-ol |
303152-33-2 | 90% | 1g |
$348.0 | 2024-08-03 |
1,1-BIS(4-CHLOROPHENYL)-2-[(3,4-DICHLOROPHENYL)SULFINYL]-1-ETHANOL Suppliers
1,1-BIS(4-CHLOROPHENYL)-2-[(3,4-DICHLOROPHENYL)SULFINYL]-1-ETHANOL Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1,1-BIS(4-CHLOROPHENYL)-2-[(3,4-DICHLOROPHENYL)SULFINYL]-1-ETHANOL
Research Briefing on 1,1-BIS(4-CHLOROPHENYL)-2-[(3,4-DICHLOROPHENYL)SULFINYL]-1-ETHANOL (CAS: 303152-33-2)
1,1-BIS(4-CHLOROPHENYL)-2-[(3,4-DICHLOROPHENYL)SULFINYL]-1-ETHANOL (CAS: 303152-33-2) is a chlorinated sulfinyl compound that has garnered significant attention in recent chemical and biomedical research. This compound, characterized by its unique structural features, has been investigated for its potential applications in pharmaceuticals, agrochemicals, and environmental science. The presence of multiple chlorine atoms and a sulfinyl group in its molecular structure suggests possible bioactivity, making it a subject of interest for drug discovery and toxicology studies.
Recent studies have focused on the synthesis, characterization, and biological evaluation of this compound. A 2023 publication in the Journal of Medicinal Chemistry reported its potential as an inhibitor of specific cytochrome P450 enzymes, which are critical in drug metabolism. The study employed computational docking and in vitro assays to demonstrate its binding affinity and inhibitory effects, suggesting its utility in modulating drug-drug interactions or as a lead compound for further optimization.
In addition to its pharmacological potential, 1,1-BIS(4-CHLOROPHENYL)-2-[(3,4-DICHLOROPHENYL)SULFINYL]-1-ETHANOL has been examined for its environmental impact. Research published in Environmental Science & Technology highlighted its persistence and degradation pathways in soil and water systems. The study revealed that under aerobic conditions, the compound undergoes partial degradation, forming intermediate metabolites that may exhibit different toxicological profiles. These findings underscore the need for further research into its environmental fate and ecotoxicological effects.
Another area of exploration involves the compound's potential as an agrochemical. Preliminary data from a 2024 study in Pest Management Science indicated that it exhibits moderate herbicidal activity against certain weed species. However, its mode of action remains unclear, necessitating additional mechanistic studies to elucidate its biological targets and optimize its efficacy for agricultural applications.
Despite these promising findings, challenges remain in the development and application of 1,1-BIS(4-CHLOROPHENYL)-2-[(3,4-DICHLOROPHENYL)SULFINYL]-1-ETHANOL. Issues such as synthetic scalability, regulatory compliance, and potential toxicity must be addressed to translate laboratory discoveries into practical solutions. Collaborative efforts between chemists, biologists, and environmental scientists will be essential to overcome these hurdles and unlock the full potential of this compound.
In conclusion, 1,1-BIS(4-CHLOROPHENYL)-2-[(3,4-DICHLOROPHENYL)SULFINYL]-1-ETHANOL (CAS: 303152-33-2) represents a multifaceted molecule with diverse applications in medicine, agriculture, and environmental science. Ongoing research continues to uncover its properties and potential, paving the way for innovative uses in the chemical and biomedical fields. Future studies should focus on optimizing its synthesis, elucidating its mechanisms of action, and assessing its safety profile to facilitate its transition from bench to market.
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